Favolon
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H50O9 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(1R,2S,5S,7R,9R,11R,12S,15R,16R,18R)-15-[(2S)-4-hydroxy-5,6-dimethyl-3-oxoheptan-2-yl]-2,16-dimethyl-10-oxo-8,19-dioxahexacyclo[9.8.0.01,18.02,7.07,9.012,16]nonadecan-5-yl] 2,3-dihydroxy-3-methylbutanoate |
InChI |
InChI=1S/C33H50O9/c1-15(2)16(3)23(34)24(35)17(4)19-9-10-20-22-25(36)27-32(42-27)13-18(40-28(38)26(37)29(5,6)39)11-12-31(32,8)33(22)21(41-33)14-30(19,20)7/h15-23,26-27,34,37,39H,9-14H2,1-8H3/t16?,17-,18-,19+,20-,21+,22-,23?,26?,27-,30+,31-,32-,33+/m0/s1 |
InChI Key |
SDVHFMSSWIIGCL-HSOJFHCCSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@@H]3[C@]4([C@@H]2C(=O)[C@H]5[C@@]6([C@@]4(CC[C@@H](C6)OC(=O)C(C(C)(C)O)O)C)O5)O3)C)C(=O)C(C(C)C(C)C)O |
Canonical SMILES |
CC(C)C(C)C(C(=O)C(C)C1CCC2C1(CC3C4(C2C(=O)C5C6(C4(CCC(C6)OC(=O)C(C(C)(C)O)O)C)O5)O3)C)O |
Synonyms |
favolon |
Origin of Product |
United States |
Historical and Methodological Aspects of Favolon Discovery and Isolation
Chronology of Favolon and Analog Identification
The initial discovery of this compound, a triterpenoid (B12794562) with notable antifungal properties, was reported in 1995. hongoscomestiblesymedicinales.comsemanticscholar.orgmedwinpublishers.com A research team led by T. Anke isolated the compound from a species of the basidiomycete genus Favolaschia. hongoscomestiblesymedicinales.comsemanticscholar.orgmedwinpublishers.com A decade later, in 2005, a related triterpenoid, this compound B, was isolated from a Chilean Mycena species, strain 96180. hongoscomestiblesymedicinales.comnih.gov This analog also demonstrated antifungal activities. hongoscomestiblesymedicinales.comnih.gov Further research into the producing organisms led to the isolation of other analogs, such as this compound C, which was identified from cultures of Favolaschia calocera BCC 36684. mdpi.comnih.govnih.gov this compound is also described as a metabolite of strobilurins. nih.govmdpi.comencyclopedia.pub
| Year | Compound | Key Finding | Primary Source Organism | Reference |
|---|---|---|---|---|
| 1995 | This compound | Initial discovery and characterization as an antifungal triterpenoid. | Favolaschia sp. | hongoscomestiblesymedicinales.comsemanticscholar.org |
| 2005 | This compound B | Isolation and characterization of a new bioactive analog. | Mycena sp. strain 96180 | hongoscomestiblesymedicinales.comnih.gov |
| N/A | This compound C | Isolation of a bis-epoxide analog. | Favolaschia calocera BCC 36684 | mdpi.comnih.govnih.gov |
Mycological Sources and Cultivation Methodologies for this compound Production
This compound and its analogs have been isolated from several species of fungi, primarily within the Basidiomycota phylum. The original compound was sourced from an Ethiopian Favolaschia species. acs.org The most frequently cited producer is Favolaschia calocera. mdpi.comnih.govencyclopedia.pubmdpi.com Other species, including Favolaschia tonkinensis and certain Mycena species, have also been identified as producers of this compound or its derivatives. hongoscomestiblesymedicinales.comresearchgate.net
| Fungal Species | Compound(s) Produced | Reference |
|---|---|---|
| Favolaschia calocera | This compound, this compound C | mdpi.comnih.govmdpi.com |
| Favolaschia tonkinensis | This compound | researchgate.net |
| Mycena sp. strain 96180 | This compound B | hongoscomestiblesymedicinales.comnih.gov |
| Mycena alcalina | This compound | researchgate.net |
The production of this compound and its analogs is typically achieved through submerged fermentation of the source fungus. A common method involves growing the fungus in a liquid medium to encourage the production of secondary metabolites. For the production of this compound B from Mycena sp. 96180, a YMG medium is utilized, which consists of yeast extract (0.4%), malt (B15192052) extract (1%), and glucose (0.4%). hongoscomestiblesymedicinales.com
The fermentation process begins by transferring small sections of a stock culture into Erlenmeyer flasks containing the YMG medium. hongoscomestiblesymedicinales.com These flasks are then incubated on a rotary shaker (e.g., at 120 rpm) at a controlled temperature, typically around 22°C. hongoscomestiblesymedicinales.com The fermentation is carried out for an extended period, for instance, 20 days, to allow for sufficient biomass growth and metabolite production before extraction. hongoscomestiblesymedicinales.com
To generate the necessary biomass for fermentation, mycelial cultures are first established and propagated. The process can be initiated from the spore prints of fungal fruiting bodies. hongoscomestiblesymedicinales.com These spores are used to inoculate a solid agar (B569324) medium, such as a YMG agar plate (YMG medium with 1.5% agar, pH 5.5), to grow the initial mycelial culture. hongoscomestiblesymedicinales.com Once a well-grown stock culture is established, small sections of the mycelium-colonized agar are aseptically cut and used as the inoculum for the liquid fermentation broth. hongoscomestiblesymedicinales.com
Extraction and Purification Techniques for this compound and its Analogs
Following fermentation, a multi-step process is required to extract and purify this compound from the complex mixture of the culture broth and mycelial mass. This involves solvent-based extraction followed by chromatographic separation.
The first step in isolating the compound is a liquid-liquid extraction using an organic solvent. For this compound B, the entire 20-day-old fermentation culture broth is extracted with ethyl acetate (B1210297). hongoscomestiblesymedicinales.com After the extraction, the organic phase, which now contains the dissolved metabolites including this compound, is separated from the aqueous phase. hongoscomestiblesymedicinales.com This organic solvent is then evaporated under reduced pressure to yield a crude extract containing the target compound along with other extracted substances. hongoscomestiblesymedicinales.com In one documented example, 2.5 liters of culture broth yielded 915 mg of crude extract. hongoscomestiblesymedicinales.com
The crude extract requires further purification to isolate this compound from other compounds. This is typically achieved using chromatographic techniques, which separate molecules based on their physical and chemical properties. journalagent.comjackwestin.comsolubilityofthings.com
A common strategy is a two-step process:
Column Chromatography: The crude extract is first applied to a silica (B1680970) gel column. hongoscomestiblesymedicinales.com The column is then eluted with a solvent mixture, such as ethyl acetate and methanol (B129727) in a 3:7 ratio. hongoscomestiblesymedicinales.com Fractions are collected and analyzed, and those containing the active compound are pooled. This step provides an enriched product, significantly increasing the purity of this compound. hongoscomestiblesymedicinales.com
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is employed. hongoscomestiblesymedicinales.com The enriched fraction from the silica gel column is subjected to HPLC using a reverse-phase column, such as a Nucleosil C18 column. hongoscomestiblesymedicinales.com This technique separates the components with high resolution, yielding the pure compound. hongoscomestiblesymedicinales.com The process is monitored using a detector, like a diode array detector, to identify and collect the peak corresponding to the pure this compound analog. hongoscomestiblesymedicinales.com
Elucidation of Favolon S Molecular Architecture
Spectroscopic Methodologies for Structural Determination of Favolon
Spectroscopic techniques are indispensable tools in organic chemistry for determining the connectivity of atoms and the spatial arrangement of functional groups within a molecule. For this compound and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside other advanced techniques, has been pivotal in resolving their complex structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment
NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques, has been extensively utilized in the structural elucidation of this compound and this compound B. ¹H and ¹³C NMR spectra provide crucial information about the types of protons and carbons present, their chemical environments, and their connectivity.
For this compound B, analysis of ¹H and ¹³C NMR data was fundamental in establishing its basic steroid structure. Specific correlations observed in 2D NMR experiments, such as COSY and HMBC, were instrumental in mapping the carbon-carbon and carbon-proton connectivities. For instance, HMBC correlations were used to determine the position of the ester group and to support the presence of an epoxide function in this compound B.
Configuration assignment, particularly the relative stereochemistry, has been addressed using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY experiments reveal spatial proximities between protons, allowing for the determination of relative configurations across chiral centers. NOESY correlations were applied to suggest the relative configuration of this compound B. More recent studies have specifically focused on the stereochemical elucidation of this compound using NMR and other spectroscopic methods.
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass Spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound, as well as insights into its structural subunits through fragmentation patterns. Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) have been applied in the characterization of this compound B.
EIMS data for this compound B provided a molecular ion peak, indicating its molecular weight. High-resolution MS data further supported the elemental composition, which in turn suggested the number of unsaturations and the presence of specific functional groups like carbonyls, as indicated by 1D NMR data. The fragmentation pattern observed in the mass spectrum can also provide clues about the substructures present in the molecule.
Advanced Spectroscopic Techniques in Stereochemical Elucidation
Beyond standard 1D and 2D NMR, advanced spectroscopic techniques are often necessary for the complete stereochemical elucidation of complex molecules like triterpenoids. While specific details on advanced techniques for this compound itself are highlighted in recent studies focusing on its stereochemistry, the application of techniques like NOESY for relative configuration in this compound B exemplifies the use of more sophisticated NMR methods. Techniques such as HR- ¹³C NMR and potentially other multi-dimensional NMR experiments (e.g., ROESY, TOCSY) or techniques like ECD (Electronic Circular Dichroism) spectroscopy could be employed to fully define the absolute and relative configurations of this compound and its derivatives.
Structural Differences and Similarities within the this compound Family (e.g., this compound B)
This compound and this compound B are members of the this compound family of triterpenoids, isolated from different fungal sources. This compound is described as an unusual ergosterone featuring a B/C-cis ring junction and is also characterized as a bis-epoxide ergostane (B1235598) triterpenoid (B12794562). hongoscomestiblesymedicinales.com this compound B, isolated from Mycena sp., is a new triterpenoid whose structure was elucidated using spectroscopic techniques.
Biosynthetic Pathways and Precursor Incorporation in Favolon Synthesis
Proposed Isopentyl Pyrophosphate Pathway Involvement
The biosynthesis of Favolon is proposed to involve the isopentyl pyrophosphate (IPP) pathway, also known as the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which are the primary routes for producing activated isoprene (B109036) units in organisms wikipedia.orgwikipedia.orgmetabolomicsworkbench.org. These pathways generate isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) wikipedia.orgmetabolomicsworkbench.org. These five-carbon precursors are the fundamental building blocks for all terpenes, including the C30 triterpenoids like this compound wikipedia.org. The involvement of the isopentyl pyrophosphate pathway in this compound biosynthesis has been suggested in studies investigating this compound B production in Mycena species wikipedia.orgwikipedia.org.
Enzymatic Steps and Key Intermediates in this compound Biosynthesis
The general biosynthesis of triterpenoids from IPP and DMAPP involves the head-to-tail condensation of these isoprene units to form geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and ultimately the C30 precursor, squalene (B77637) metabolomicsworkbench.org. Squalene then undergoes epoxidation catalyzed by squalene monooxygenase to form 2,3-oxidosqualene (B107256) metabolomicsworkbench.orgnih.govwikipedia.org. This epoxide is a key intermediate in the biosynthesis of various triterpenoids metabolomicsworkbench.orgwikipedia.org.
The crucial step in determining the specific triterpenoid (B12794562) skeleton is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs) metabolomicsworkbench.orgnih.gov. Different OSCs can cyclize 2,3-oxidosqualene in distinct ways, leading to the formation of diverse triterpene scaffolds such as lanosterol (B1674476), β-amyrin, lupeol (B1675499), and taraxerol (B1681929) metabolomicsworkbench.orgnih.gov. Following cyclization, the nascent triterpene skeleton can undergo further structural modifications, including oxidation, hydroxylation, and glycosylation, typically mediated by enzymes such as cytochrome P450 monooxygenases (CYP450s) and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) wikipedia.orgmetabolomicsworkbench.orgnih.gov. These tailoring steps contribute to the structural diversity and biological activity of the final triterpenoid compound.
While the precise enzymatic steps and specific intermediates leading directly to this compound have not been fully elucidated in the provided search results, it is understood that its biosynthesis likely follows this general triterpenoid pathway, with specific enzymes dictating the unique structural features of this compound and its derivatives like this compound B wikipedia.orgwikipedia.org. This compound B, for instance, has been noted to differ from this compound by the presence of a double bond in the B ring instead of an epoxide group wikipedia.orgwikipedia.org. This suggests specific enzymatic modifications occur at this position during or after the core cyclization.
Comparative Analysis with Related Triterpenoid Biosynthetic Routes
This compound belongs to the triterpenoid class, and its biosynthesis shares initial steps with the pathways producing other triterpenes. The formation of squalene from IPP and DMAPP is a conserved process across the biosynthesis of all triterpenoids and steroids metabolomicsworkbench.org. The divergence in biosynthetic routes occurs primarily at the cyclization of 2,3-oxidosqualene, catalyzed by the diverse family of OSCs metabolomicsworkbench.orgnih.gov.
For example, lanosterol synthase (LAS) in animals and fungi cyclizes 2,3-oxidosqualene to lanosterol, a precursor for steroids metabolomicsworkbench.org. In plants, various OSCs lead to the formation of different triterpene skeletons, such as β-amyrin (catalyzed by β-amyrin synthase) and lupeol (catalyzed by lupeol synthase) nih.govnih.gov. The specific OSC involved in this compound biosynthesis would be responsible for generating its characteristic multicyclic structure from 2,3-oxidosqualene. Subsequent modifications by enzymes like CYP450s and UGTs further differentiate the final products.
Comparing this compound biosynthesis to that of other triterpenoids highlights the central role of 2,3-oxidosqualene as a branch point and the specificity of OSCs and downstream modifying enzymes in generating the vast array of triterpenoid structures found in nature.
Genetic Basis of this compound Biosynthesis in Producing Organisms
The genetic basis of triterpenoid biosynthesis lies in the genes encoding the enzymes involved in the pathway, including those for IPP and DMAPP synthesis, squalene synthase, squalene monooxygenase, oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and glycosyltransferases (UGTs) wikipedia.orgmetabolomicsworkbench.orgnih.govnih.gov.
In organisms that produce this compound, such as certain Mycena and Favolaschia species, the genome is expected to contain genes encoding these enzymatic activities. The specific OSC gene responsible for the cyclization leading to the this compound scaffold would be a key determinant of its production. Similarly, genes encoding specific CYP450s and UGTs would be involved in the post-cyclization modifications that yield the mature this compound structure and its derivatives wikipedia.orgmetabolomicsworkbench.orgnih.gov.
While general information on triterpenoid biosynthesis genes (like OSCs, CYP450s, and UGTs) is available from studies in various organisms wikipedia.orgmetabolomicsworkbench.orgnih.govnih.gov, the specific genes and their sequences directly responsible for this compound biosynthesis in Mycena or Favolaschia species have not been detailed in the provided search results. Research into the genomes and transcriptomes of this compound-producing fungi would be necessary to fully elucidate the genetic cluster and regulatory elements governing this compound biosynthesis.
Molecular and Cellular Mechanistic Investigations of Favolon
Favolon's Interactions with Microbial Systems at a Molecular Level
This compound, particularly this compound B, has demonstrated notable biological activities against various microbial systems, with a specific focus on fungal pathogens.
Mechanisms of Antifungal Action on Specific Fungal Pathogens
This compound has been identified as a metabolite of strobilurins, a class of compounds known for their antifungal properties in agriculture encyclopedia.pubresearchgate.netsemanticscholar.org. While some strobilurins were previously identified as potentially harmful to humans, this compound produced by Favolaschia calocera has been shown to be less toxic while retaining potent antifungal activity against human pathogens encyclopedia.pubresearchgate.netsemanticscholar.orgpreprints.org.
This compound B, isolated from Mycena sp., has exhibited antifungal activities against a range of fungal species, including Botrytis cinerea, Mucor miehei, Paecilomyces variotii, and Penicillium notatum hongoscomestiblesymedicinales.comresearchgate.net. Notably, no antibacterial activity was observed against the tested bacteria and yeasts hongoscomestiblesymedicinales.com. This specificity towards fungal pathogens highlights its potential as a targeted agent vulcanchem.com.
The mechanisms by which this compound exerts its antifungal effects are being investigated. Antifungal drugs commonly target unique components of fungal cells not found in mammalian cells, such as chitin (B13524) in the cell wall or ergosterol (B1671047) in the cell membrane nih.govresearchgate.netebsco.com. While the precise molecular targets of this compound are still under investigation, studies on other antifungal compounds, including flavonoids, suggest various potential mechanisms such as disruption of the cell membrane, inhibition of cell wall synthesis, interference with macromolecule synthesis (RNA, DNA, and protein), and effects on efflux pumps researchgate.net.
Modulation of Fungal Cellular Processes by this compound
Beyond direct antifungal action, compounds like this compound may influence various fungal cellular processes. Fungal cells are eukaryotic and possess organelles such as nuclei, mitochondria, endoplasmic reticulum, and Golgi apparatus nih.gov. Their cell walls, primarily composed of chitin and glucans, and cell membranes containing ergosterol are key differences compared to mammalian cells and are often targets for antifungal agents nih.govresearchgate.netebsco.com.
Modulation of fungal cellular processes can involve interfering with cell wall integrity, membrane function, or metabolic pathways researchgate.netmdpi.com. For instance, some compounds can affect cell wall synthesis or alter membrane permeability, leading to cell damage or death researchgate.netebsco.com. The ability of fungal cells to adapt their metabolism and cell wall composition in response to environmental changes and stress is crucial for their survival and pathogenicity mdpi.comnih.govplos.orgresearchgate.net. While specific details on how this compound modulates these processes are limited in the provided results, its antifungal activity suggests it likely interferes with essential cellular functions necessary for fungal growth and survival.
Influence of this compound on Macromolecule Biosynthesis
Investigations into the cellular effects of this compound B on human leukemia cells (HL-60) have provided insights into its influence on macromolecule biosynthesis, specifically the synthesis of RNA and protein hongoscomestiblesymedicinales.com.
Inhibition of Ribonucleic Acid (RNA) Synthesis
This compound B has been shown to inhibit the incorporation of radio-labelled precursors into RNA in HL-60 cells, starting from concentrations of 5-10 µg/ml hongoscomestiblesymedicinales.com. This suggests that this compound B can interfere with the process of RNA synthesis. Inhibition of RNA synthesis can be a mechanism of action for antimicrobial agents, including some antibiotics that target bacterial RNA polymerase nih.govsigmaaldrich.comslideshare.net. While these examples pertain to bacterial systems, the principle of inhibiting RNA synthesis as a means to disrupt cellular function is relevant. In fungal systems, inhibiting RNA synthesis can lead to a reduction in subsequent protein synthesis, which is vital for fungal growth nih.gov.
Inhibition of Protein Synthesis
Similar to its effect on RNA synthesis, this compound B has also demonstrated the inhibition of protein synthesis in HL-60 cells at concentrations starting from 5-10 µg/ml hongoscomestiblesymedicinales.com. Protein synthesis is a fundamental cellular process, and its inhibition can significantly impair cell growth and proliferation youtube.comwikipedia.orgsigmaaldrich.com. Many antibiotics target bacterial protein synthesis by interfering with ribosomes youtube.comwikipedia.orgsigmaaldrich.com. While the study on this compound B was conducted on human cells, the observation of protein synthesis inhibition suggests a potential mechanism that could also contribute to its effects on fungal cells, given the fundamental nature of this process across different organisms. Flavonoids, as a class of compounds, have also been shown to inhibit protein synthesis, associated with the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2alpha) nih.gov.
Theoretical Roles in Inter-Microbial Communication and Quorum Sensing Pathways
Fungal metabolites, including compounds structurally related to this compound (as a metabolite of strobilurins), have been implicated in interfering with quorum sensing and inhibiting biofilm formation encyclopedia.pubresearchgate.netsemanticscholar.orgpreprints.org. Quorum sensing (QS) is a communication system used by microorganisms, including bacteria and fungi, to coordinate collective behavior based on population density through the production and detection of signal molecules mdpi.comfrontiersin.orgemerypharma.commdpi.com. This process plays a crucial role in the formation of biofilms and the expression of virulence factors mdpi.comfrontiersin.orgemerypharma.commdpi.com.
Interfering with quorum sensing has emerged as a potential strategy to combat microbial infections, particularly those involving biofilms, as it may be less likely to induce resistance compared to directly killing or inhibiting growth mdpi.comemerypharma.com. While the direct role of this compound itself in modulating inter-microbial communication or quorum sensing pathways requires further specific investigation, the association of related fungal metabolites with these processes suggests a theoretical basis for exploring such roles for this compound ctdbase.orghongoscomestiblesymedicinales.comresearchgate.netdntb.gov.ua. Microbial communication can involve the exchange of various molecules, including secondary metabolites and even extracellular RNA frontiersin.orgnih.gov. The production of this compound by fungi in their natural environment could potentially influence the surrounding microbial community through such communication mechanisms.
This compound's Impact on Specific Cellular Targets and Pathways (e.g., HL-60 and Colon 320 cells for mechanistic studies)
This compound B, a triterpenoid (B12794562) isolated from the fungus Mycena sp. strain 96180, has been investigated for its cytotoxic effects on various cell lines, including the human promyelocytic leukemia cell line HL-60 and the human colon carcinoma cell line Colon 320. hongoscomestiblesymedicinales.com These cell lines are utilized in mechanistic studies to understand the cellular and molecular events influenced by this compound B. HL-60 cells are a widely used model for studying myeloid cell differentiation and proliferation, as well as the efficacy of anti-cancer drugs and the mechanisms involved in leukemic cell processes. cytion.comnih.gov Colon 320 cells, derived from a human colon adenocarcinoma, serve as a model for researching colon cancer. nih.govatcc.org
This compound B demonstrated moderate cytotoxic activity against HL-60 cells, with an observed IC50 of 10 µg/mL. hongoscomestiblesymedicinales.com Lower cytotoxic effects were noted against Colon 320 cells, with an IC50 of 25 µg/mL. hongoscomestiblesymedicinales.com
Mechanistic investigations using 14C-labelled precursors in HL-60 cells revealed that this compound B preferentially inhibits the biosynthesis of RNA and proteins. hongoscomestiblesymedicinales.com This inhibitory effect was observed starting at concentrations of 5-10 µg/mL. hongoscomestiblesymedicinales.com The incorporation of [2-14C] uridine (B1682114) into RNA and [1-14C] leucine (B10760876) into proteins was assayed, showing a reduction in these processes upon exposure to this compound B. hongoscomestiblesymedicinales.com In contrast, the incorporation of [2-14C] thymidine (B127349) into DNA in HL-60 cells appeared less affected at these concentrations. hongoscomestiblesymedicinales.com
The observed difference in cytotoxic activity between HL-60 and Colon 320 cells, as well as the preferential inhibition of RNA and protein synthesis in HL-60 cells, suggests that this compound B may exert its effects through specific cellular targets or pathways that are more critical or susceptible in HL-60 cells compared to Colon 320 cells. hongoscomestiblesymedicinales.com While the precise molecular targets and detailed pathways modulated by this compound B require further comprehensive investigation, these initial findings highlight its potential to interfere with fundamental cellular processes like transcription and translation in a cell-type-specific manner.
The following table summarizes the cytotoxic activity of this compound B on HL-60 and Colon 320 cells:
| Cell Line | IC50 (µg/mL) |
| HL-60 | 10 |
| Colon 320 | 25 |
The inhibitory effect of this compound B on the incorporation of radiolabelled precursors into macromolecules in HL-60 cells is illustrated by the following data:
| Precursor | Control (cpm) | Effect of this compound B (Concentration) |
| [14C] thymidine (DNA) | 61267 | Less affected at 5-10 µg/mL hongoscomestiblesymedicinales.com |
| [14C] uridine (RNA) | 124829 | Inhibited starting at 5-10 µg/mL hongoscomestiblesymedicinales.com |
| [14C] leucine (Proteins) | 18837 | Inhibited starting at 5-10 µg/mL hongoscomestiblesymedicinales.com |
These results indicate that the cytotoxic activity of this compound B, particularly in HL-60 cells, is associated with a significant impact on RNA and protein biosynthesis. hongoscomestiblesymedicinales.com Further studies are needed to fully elucidate the specific enzymes, signaling molecules, or cellular structures that are primarily targeted by this compound B and the downstream pathways that lead to the observed inhibition of macromolecule synthesis and cytotoxicity in these cancer cell lines.
Structure Activity Relationship Sar Studies of Favolon and Its Derivatives
Analysis of Structural Motifs Influencing Biological Activities of Favolon
This compound and its derivatives, such as this compound B and this compound C, are classified as triterpenoids, a large group of natural products composed of six isoprene (B109036) units. hongoscomestiblesymedicinales.comdokumen.pub Specifically, this compound and this compound C have been identified as bis-epoxide ergostane (B1235598) triterpenoids isolated from Favolaschia calocera. ctdbase.org this compound B is a triterpenoid (B12794562) isolated from Mycena species. hongoscomestiblesymedicinales.com
The reported biological activity for this compound and this compound C includes antifungal activity, while this compound B has demonstrated antifungal effects against various fungi including Botrytis cinerea, Mucor miehei, Paecilomyces variotii, and Penicillium notatum. ctdbase.orghongoscomestiblesymedicinales.com The presence of the triterpene skeleton is a fundamental structural motif shared by these compounds. This compound and this compound C are further characterized by the presence of two epoxide rings within their ergostane framework. ctdbase.org While the general classification and the presence of specific functionalities like epoxide rings are noted, detailed research findings explicitly correlating specific structural motifs within the this compound core or its substituents to variations in biological activity are not extensively available in the provided information. Studies on other compound classes, such as flavonoids and steroids, highlight the importance of specific functional groups, hydroxylation patterns, and the degree of saturation in influencing activities like antioxidant, antimicrobial, and cytotoxic effects. dokumen.pub These broader SAR principles suggest that similar detailed analyses would be valuable for fully understanding this compound's activity.
Stereochemical Influence on Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its interaction with biological targets and thus its activity. The stereochemistry of this compound has been determined. ctdbase.org For this compound B, the configuration at the C23 position was assigned as 23S, a determination based on spectroscopic techniques and analysis. This specific stereochemical assignment was important in confirming the structure of this compound B. While the stereochemistry of this compound and a specific center in this compound B have been elucidated, detailed information on how different stereoisomers of this compound or its various derivatives might exhibit differing activity profiles is not provided in the search results. Studies on other bioactive molecules often reveal that even subtle changes in stereochemistry can lead to significant differences in potency, selectivity, and mechanism of action.
Ecological and Biotechnological Research Significance of Favolon
Favolon's Role in Fungal Ecological Niche Competition
Fungi are known to produce a vast array of secondary metabolites that are not essential for primary growth but play crucial roles in mediating interactions with other organisms and the environment. rsc.org this compound is a prime example of such a compound, serving as a chemical tool for the producing fungus to secure its ecological niche. researchgate.net Produced by basidiomycete fungi such as Favolaschia calocera and Mycena species, this compound exhibits potent antifungal properties that inhibit the growth of competing fungi. encyclopedia.pubacs.org
This antifungal activity is believed to provide a significant competitive advantage in the complex and resource-limited environments where these fungi thrive, such as decaying wood and forest soils. hongoscomestiblesymedicinales.com For instance, this compound B, isolated from the Chilean Mycena sp. strain 96180, is thought to be ecologically significant by giving the species an edge over potential fungal competitors. hongoscomestiblesymedicinales.com The production of such a specialized metabolite is an evolutionary strategy to outcompete other microorganisms, thereby ensuring access to nutrients and space. The compound's activity against a range of other fungi, including pathogenic species, underscores its role as a defensive and territorial agent in its natural habitat. acs.orghongoscomestiblesymedicinales.com The ability of fungi to produce such compounds is a key factor in shaping microbial community structures and dynamics within an ecosystem. rsc.orgnih.gov
Table 1: this compound-Producing Fungi and Ecological Significance
| Producing Organism | Compound(s) | Proposed Ecological Role | Source(s) |
| Favolaschia calocera | This compound, this compound C | Antifungal agent for niche competition | encyclopedia.pubnstda.or.th |
| Favolaschia species (Ethiopian) | This compound | Defense against competing fungal pathogens | acs.org |
| Mycena sp. (Chilean, strain 96180) | This compound B | Provides competitive advantages against other fungi | hongoscomestiblesymedicinales.com |
Theoretical Potential in Microbial Control Strategies (non-clinical)
The potent and specific biological activity of this compound and its derivatives offers considerable theoretical potential for the development of novel, non-clinical microbial control agents. Its strong antifungal properties, demonstrated against a variety of fungal species, make it a candidate for applications in areas like agriculture and material science. acs.org
Research has shown that this compound is effective against several fungal pathogens. acs.org For example, a culture from an Ethiopian Favolaschia species yielded this compound that displayed strong inhibition against Mucor miehei, Paecilomyces varioti, and Penicillium islandicum. acs.org Similarly, this compound B, produced by a Chilean Mycena species, has demonstrated significant antifungal activity against the plant pathogen Botrytis cinerea, as well as Mucor miehei, Paecilomyces variotii, and Penicillium notatum. hongoscomestiblesymedicinales.comnih.gov Notably, this compound B showed no inhibitory activity against bacteria or yeasts, suggesting a selective spectrum of action that could be advantageous in targeted control strategies. hongoscomestiblesymedicinales.comnih.gov This selectivity could minimize disruption to beneficial bacterial communities while controlling problematic fungi. The development of such compounds could lead to new biocontrol agents to protect crops from phytopathogenic fungi or to prevent fungal biodeterioration of materials.
Table 2: Antifungal Activity of this compound and this compound B
| Compound | Test Organism | Activity Level | Source(s) |
| This compound | Mucor miehei | Strong Inhibition | acs.org |
| This compound | Paecilomyces varioti | Strong Inhibition | acs.org |
| This compound | Penicillium islandicum | Strong Inhibition | acs.org |
| This compound B | Botrytis cinerea | High Antifungal Activity | hongoscomestiblesymedicinales.comnih.gov |
| This compound B | Mucor miehei | High Antifungal Activity | hongoscomestiblesymedicinales.comnih.gov |
| This compound B | Paecilomyces variotii | High Antifungal Activity | hongoscomestiblesymedicinales.comnih.gov |
| This compound B | Penicillium notatum | High Antifungal Activity | hongoscomestiblesymedicinales.comnih.gov |
| This compound B | Bacteria and Yeasts | No Activity Observed | hongoscomestiblesymedicinales.comnih.gov |
Biosynthetic Engineering for Enhanced this compound Production
While this compound holds promise, its production is limited to its natural fungal sources, where yields can be low and extraction complex. Biosynthetic engineering presents a viable strategy to enhance the production of this compound for research and potential commercial application. This compound is a triterpenoid (B12794562), a class of compounds synthesized from isoprene (B109036) units. vulcanchem.com Specifically, the biosynthesis of this compound B in Mycena sp. utilizes the isopentenyl pyrophosphate (IPP) pathway, which is an alternative to the more common shikimic acid pathway used for other metabolites. hongoscomestiblesymedicinales.com
Enhancing this compound production would involve metabolic engineering of a suitable microbial host, which could be the native producing fungus or a more genetically tractable organism like Saccharomyces cerevisiae or Escherichia coli. mdpi.com Key strategies could include:
Upregulation of Precursor Supply: Increasing the metabolic flux towards the key precursor, isopentenyl pyrophosphate, by overexpressing genes in the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathways.
Overexpression of Pathway Genes: Identifying and overexpressing the specific genes responsible for the conversion of IPP into the this compound scaffold, including terpene synthases and modifying enzymes like cytochrome P450 monooxygenases and transferases.
Transcription Factor Engineering: Identifying and manipulating regulatory proteins that control the expression of the this compound biosynthetic gene cluster to switch on or increase pathway activity. frontiersin.org
Heterologous Expression: Transferring the entire this compound biosynthetic pathway into a robust industrial host organism optimized for high-density fermentation, a technique successfully applied for other complex natural products like flavonoids. mdpi.comnih.gov
Although specific engineering of the this compound pathway is not yet extensively documented, the principles established in the metabolic engineering of other complex secondary metabolites, such as flavonoids and other terpenoids, provide a clear roadmap for future work. mdpi.comnih.gov Successful implementation of these strategies could lead to a sustainable and high-yield production platform for this compound and its derivatives.
Table 3: Potential Strategies for Enhanced this compound Biosynthesis
| Engineering Strategy | Description | Rationale |
| Precursor Pathway Engineering | Overexpression of genes in the isopentenyl pyrophosphate (IPP) pathway. | Increases the availability of the fundamental building blocks for triterpenoid synthesis. |
| Pathway Gene Overexpression | Increasing the expression of specific enzymes (e.g., terpene synthases, P450s) unique to this compound biosynthesis. | Removes potential bottlenecks in the conversion of precursors to the final product. |
| Heterologous Production | Cloning the this compound biosynthetic gene cluster into a well-characterized industrial host (e.g., S. cerevisiae). | Leverages robust, fast-growing hosts that are optimized for industrial-scale fermentation. |
| Regulatory Engineering | Manipulating transcription factors that control the expression of the entire biosynthetic pathway. | Can activate a silent or weakly expressed gene cluster for coordinated upregulation of all necessary enzymes. |
Research Gaps, Challenges, and Future Perspectives
Unexplored Biosynthetic Enzyme Systems
The biosynthesis of triterpenoids, including Favolon, is a complex enzymatic process. While general pathways for triterpene biosynthesis are known, the specific enzymes involved in the late-stage modifications and cyclization events leading to the unique structure of this compound remain largely unexplored. Research into the enzymatic machinery of the Favolaschia and Mycena species that produce this compound is essential. Identifying and characterizing these enzymes would not only illuminate the natural biosynthetic route but also provide biocatalytic tools for potential in vitro synthesis or modification of this compound and its analogs. The challenges in this area include the identification of relevant genes, expression and purification of the enzymes, and detailed mechanistic studies of their catalytic activities. sci-hub.semdpi.com
Comprehensive Elucidation of Molecular Interaction Networks
Understanding how this compound exerts its antifungal effects at the molecular level requires a comprehensive elucidation of its interaction networks within target organisms. While this compound has demonstrated antifungal activity, the specific protein targets, cellular pathways, and molecular mechanisms involved are not fully understood. mdpi.comuomisan.edu.iq Studies involving molecular docking have explored potential interactions with specific bacterial proteins, suggesting a broader range of biological interactions beyond antifungal activity. researchgate.netnih.gov Future research should focus on identifying direct binding partners of this compound using techniques such as activity-based protein profiling or pull-down assays, followed by detailed characterization of the functional consequences of these interactions. Elucidating the complete molecular interaction network will provide insights into its mechanism of action, potential off-target effects, and the basis for rational drug design. epa.govwikipedia.orgzmchdahod.orgcore.ac.ukintec.edu.do
Development of Novel Synthetic Approaches for this compound Analogs
The development of this compound as a therapeutic agent may necessitate the synthesis of analogs with improved potency, selectivity, or pharmacokinetic properties. However, the structural complexity of triterpenoids like this compound presents significant challenges for chemical synthesis. intec.edu.do Novel synthetic methodologies are required to efficiently access this compound and its structural variants. This includes developing stereoselective reactions, efficient coupling strategies, and potentially semi-synthetic routes starting from more readily available triterpene precursors. mdpi.commdpi.com Exploring biocatalytic approaches utilizing the enzymes identified from biosynthetic studies (as mentioned in 9.1) could also offer novel and environmentally friendly routes to this compound analogs. sci-hub.se Overcoming the synthetic challenges is crucial for conducting comprehensive structure-activity relationship (SAR) studies and developing patentable compounds.
Advanced Methodologies for this compound Profiling in Complex Matrices
Accurate and sensitive methods for the detection and quantification of this compound in various complex matrices are essential for pharmacokinetic studies, understanding its distribution in biological systems, and monitoring its presence in natural sources. Current analytical methodologies may not be sufficiently sensitive or specific for this compound in complex biological or environmental samples. The development and validation of advanced techniques, such as hyphenated mass spectrometry methods (e.g., LC-MS/MS or GC-MS/MS) coupled with efficient extraction and sample preparation protocols, are necessary. wikipedia.orgnih.goveuropa.euresearchgate.netpreprints.org These methods should address challenges posed by matrix effects and the relatively low concentrations of this compound that may be present. Establishing robust analytical methods is fundamental for preclinical and clinical development, as well as for ecological studies of this compound-producing organisms.
Q & A
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
- Methodological Answer : Use OECD or ICH guidelines for toxicity testing, including histopathological analysis of major organs and hematological profiling. Employ mixed-effects models to account for individual variability in longitudinal data. Predefine endpoints (e.g., tumor incidence, liver enzyme levels) to avoid data dredging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
